Imino(methyl)(3-methylbutyl)-lambda6-sulfanone
Description
Imino(methyl)(3-methylbutyl)-lambda⁶-sulfanone is a sulfoximine derivative characterized by a sulfur atom bonded to an imino group, a methyl group, and a 3-methylbutyl substituent. These compounds are often used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their stability and tunable reactivity .
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
imino-methyl-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15NOS/c1-6(2)4-5-9(3,7)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ATUUNGHCHRKUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are a primary route to synthesize Imino(methyl)(3-methylbutyl)-lambda6-sulfanone. This method generally involves:
- Reacting appropriate amines (such as methylamine derivatives) with sulfenyl or sulfinyl precursors.
- Controlling the oxidation state of sulfur to achieve the sulfanone (S=O) functional group.
- Using branched alkyl halides or alkyl sulfenyl intermediates to introduce the 3-methylbutyl substituent.
The reaction conditions typically require mild heating and pH control to favor the formation of the imino sulfanone structure without over-oxidation or side reactions.
Oxidation of Sulfur Precursors
An alternative or complementary approach involves the selective oxidation of sulfur in thioethers or sulfilimines to the sulfanone oxidation state. This step is critical to ensure the sulfur atom is in the lambda6 oxidation state with the sulfanone oxygen attached.
- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are used.
- Temperature and reaction time are optimized to prevent further oxidation to sulfone or sulfoxide derivatives.
- The presence of the imino group is maintained by protecting groups or by stepwise synthesis to avoid nitrogen oxidation.
Catalytic and Solvent Effects
Catalysts such as transition metal complexes may be employed to facilitate the condensation or oxidation steps, improving yield and selectivity. Solvent choice (e.g., ethanol, chloroform) influences reaction rates and product isolation:
- Polar solvents favor condensation reactions.
- Extraction and purification steps involve acid-base extractions and crystallization, often using mixtures of water and organic solvents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–80 °C | Mild heating to moderate reflux |
| pH | Slightly acidic to neutral (pH 4–7) | Controls imino group stability |
| Oxidizing agent | m-CPBA, H₂O₂ | Controlled to avoid over-oxidation |
| Solvent | Ethanol, chloroform, water mixtures | Solvent polarity affects reaction rate |
| Reaction time | 2–6 hours | Depends on scale and catalyst presence |
| Catalyst | Transition metal catalysts (optional) | Enhances selectivity and yield |
Purification and Characterization
- The crude product is typically purified by acid-base extraction, removing unreacted amines or sulfur compounds.
- Crystallization from solvent mixtures yields a fine white or slightly off-white crystalline solid.
- Characterization is performed via spectroscopic methods such as NMR, IR (to confirm S=O and imino groups), and mass spectrometry, confirming molecular weight and structure.
Research Findings and Practical Considerations
- The preparation methods emphasize maintaining the sulfanone oxidation state without progressing to sulfone, which requires precise control of oxidizing conditions.
- The branched 3-methylbutyl group introduces steric effects that can influence reaction kinetics and product stability.
- The imino group’s presence necessitates mild reaction conditions to prevent hydrolysis or rearrangement.
- Literature indicates that yields are optimized when stepwise synthesis is employed: first forming the sulfenyl intermediate, then introducing the imino group under controlled conditions.
- The compound’s potential applications in medicinal chemistry and materials science drive ongoing research into more efficient synthetic routes and scalable methods.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Condensation Reaction | Amine + sulfenyl precursor | Straightforward, moderate yield | Sensitive to pH and temp |
| Sulfur Oxidation | Selective oxidation of thioether | High selectivity for sulfanone | Requires precise control |
| Catalytic Synthesis | Catalyst-assisted condensation | Improved yield and purity | Catalyst cost and removal |
| Stepwise Synthesis | Intermediate isolation steps | Better control over structure | More time-consuming |
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The imino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone is a sulfanone compound with the molecular formula C₆H₁₅NOS and a molecular weight of 149.26 g/mol. It is characterized by a sulfur atom bonded to an oxygen atom (sulfanone), along with an imino group attached to a methyl and a 3-methylbutyl group.
While specific case studies and comprehensive data tables for this compound are not available in the search results, the available literature suggests potential applications in material science.
Material Science
- This compound's unique chemical properties may be useful in the development of new materials or additives.
Other Sulfanone Derivatives and their Applications
Other sulfanone derivatives have demonstrated potential in various fields:
- Pharmaceuticals Certain sulfoximine derivatives may serve as lead compounds for drug development targeting infections or tumors.
- Inhibitors of ATR Some 5-Morpholin-4-yl-pyrazolo[4,3-b]pyridine derivatives inhibit ATR (Ataxia telangiectasia mutated and Rad3-related kinase) and can be employed for the treatment of diseases such as cancer .
- Antibacterial Agents Certain compounds have antibacterial activity due to intracellular inhibition of bacterial polypeptide deformylase .
Structural Analogs
Several compounds share structural similarities with this compound:
- Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone: This compound has a CAS number of 2059928-01-5 and a molecular weight of approximately 205.36 g/mol. It features an imino group attached to two branched alkyl chains, contributing to its potential reactivity and biological activity.
- Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone: This compound has a simpler alkyl chain.
- Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone: This compound has a longer carbon chain.
- Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone: This compound has an ethyl group instead of a methyl group.
Mechanism of Action
The mechanism of action of Imino(methyl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of biological pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences in molecular structure, substituents, and physical properties among related sulfanones:
Key Observations :
- Electronic Effects : Aromatic substituents (e.g., pyridin-2-yl in or 3-bromophenyl in ) enhance polarity and electron-withdrawing effects, influencing solubility and electrophilicity.
- Halogenated Derivatives : Bromine and fluorine substituents () increase molecular weight and reactivity, making these compounds candidates for cross-coupling reactions.
Biological Activity
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone, a sulfanone compound with the CAS number 121034-26-2, exhibits significant biological activity that positions it as a promising candidate in medicinal chemistry and drug development. This article explores its biological properties, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₅NOS
- Molecular Weight : 149.26 g/mol
- Structure : The compound features an imino group attached to a methyl and a 3-methylbutyl group, along with a sulfur atom bonded to an oxygen atom, characteristic of sulfanones.
The unique structure of this compound contributes to its reactivity and interaction with biological targets.
Research indicates that this compound may act through various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer. The inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been highlighted in related studies .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity, making it a candidate for further investigation in treating bacterial infections .
- Potential as a Lead Compound : Due to its biological activity, this compound may serve as a lead compound in drug development efforts aimed at various diseases.
Comparative Analysis with Similar Compounds
To understand the potential of this compound, it is useful to compare it with other related compounds in the sulfanone class:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059949-41-4 | C₈H₁₇NOS | Contains a cyclopropyl group |
| Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059942-22-0 | C₁₀H₂₁NOS | Features a cyclopentyl group |
| (3-bromophenyl)(imino)methyl-lambda6-sulfanone | 1789700-09-9 | C₉H₈BrNOS | Contains a bromophenyl group |
These comparisons highlight the structural diversity within the sulfanone family and underscore how variations in functional groups can influence biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro tests have demonstrated the ability of this compound to modulate cellular responses. For instance, studies involving cultured cells have shown that this compound can affect cell viability and proliferation rates when exposed to varying concentrations over time.
- Animal Models : Animal studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. These studies typically assess the compound's effects on disease models, particularly focusing on cancer and bacterial infections.
- Clinical Relevance : The potential for clinical applications is significant, given the compound's promising profile in preclinical models. Ongoing research aims to elucidate its mechanisms further and optimize its structure for enhanced efficacy and reduced toxicity.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Imino(methyl)(3-methylbutyl)-lambda6-sulfanone, and how can reaction conditions be optimized?
- Answer : The synthesis of λ⁶-sulfanones typically involves nucleophilic substitution or oxidation of thioethers. For imino-substituted analogs like this compound, a stepwise approach is advised:
Precursor Preparation : Start with a thiol or thioether precursor. For example, react 3-methylbutyl mercaptan with methylamine under anhydrous conditions to form the imino-thioether intermediate.
Oxidation : Use controlled oxidation with agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in a polar aprotic solvent (e.g., dichloromethane) to form the sulfone moiety.
- Optimization : Monitor reaction progress via TLC or HPLC. Maintain inert conditions (argon/nitrogen atmosphere) to prevent side reactions with moisture or oxygen .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Answer :
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with skin/eyes (H314, H318) and inhalation (H335) .
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation (P231 + P232). Keep at 2–8°C (P235) and away from ignition sources (P210, P220) .
- Waste Disposal : Follow institutional guidelines for sulfone-containing compounds. Neutralize residues before disposal to minimize environmental impact (H410) .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl/imino group connectivity. Use deuterated solvents (e.g., CDCl₃) and compare with computed spectra for validation.
- IR Spectroscopy : Identify sulfone S=O stretches (~1300–1150 cm⁻¹) and imino C=N stretches (~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ or MALDI-TOF).
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
Advanced Research Questions
Q. How does the electronic environment of the sulfone group influence the reactivity of this compound in catalytic applications?
- Answer : The sulfone’s electron-withdrawing nature enhances electrophilicity at the sulfur center, making it suitable for nucleophilic substitutions or cross-coupling reactions. Computational studies (DFT) can map charge distribution and predict reactive sites. For example:
- DFT Analysis : Use Gaussian or ORCA software to calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO).
- Experimental Validation : React with nucleophiles (e.g., Grignard reagents) and monitor kinetics via stopped-flow spectroscopy .
Q. What strategies can resolve contradictions in reported stability data for λ⁶-sulfanones under varying pH and temperature conditions?
- Answer :
- Stability Studies : Conduct accelerated degradation tests at pH 1–14 (HCl/NaOH buffers) and temperatures (25–80°C). Use HPLC to quantify decomposition products.
- Mechanistic Insights : Identify degradation pathways (e.g., hydrolysis of the imino group) via LC-MS/MS.
- Statistical Analysis : Apply ANOVA to compare stability across conditions. Address outliers by replicating experiments ≥3 times .
Q. How can computational modeling predict the environmental toxicity of this compound?
- Answer :
- QSAR Models : Use quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and aquatic toxicity (ECOSAR).
- Molecular Dynamics : Simulate interactions with biological macromolecules (e.g., cytochrome P450 enzymes) to assess bioaccumulation potential.
- Validation : Compare predictions with experimental ecotoxicity data (e.g., Daphnia magna assays) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate risks when scaling up reactions involving this compound?
- Answer :
- Safety Protocols : Use Schlenk lines for air-sensitive steps and calorimetry (e.g., RC1) to monitor exothermicity during oxidation.
- Process Optimization : Employ flow chemistry for safer handling of reactive intermediates.
- Contingency Planning : Prepare for thermal runaway scenarios with cooling baths and pressure relief systems .
Q. How can researchers address discrepancies in spectroscopic data caused by solvent effects or impurities?
- Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity samples (>98%).
- Solvent Screening : Test NMR in multiple solvents (DMSO-d₆, CD₃OD) to identify solvent-induced shifts.
- Advanced Techniques : Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
